molecular formula C11H7ClO4 B11868562 1,4-Naphthalenedione, 2-chloro-5-hydroxy-7-methoxy- CAS No. 95393-67-2

1,4-Naphthalenedione, 2-chloro-5-hydroxy-7-methoxy-

Cat. No.: B11868562
CAS No.: 95393-67-2
M. Wt: 238.62 g/mol
InChI Key: ZOTGXIRMHAPBKZ-UHFFFAOYSA-N
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Description

2-Chloro-5-hydroxy-7-methoxynaphthalene-1,4-dione is a chemical compound with the molecular formula C11H7ClO4. It belongs to the class of naphthoquinones, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of a chloro group, a hydroxyl group, and a methoxy group attached to a naphthalene-1,4-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-5-hydroxy-7-methoxynaphthalene-1,4-dione typically involves the chlorination of 5-hydroxy-7-methoxynaphthalene-1,4-dione. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination.

Industrial Production Methods: Industrial production of 2-chloro-5-hydroxy-7-methoxynaphthalene-1,4-dione follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-hydroxy-7-methoxynaphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-chloro-5-hydroxy-7-methoxynaphthalene-1,4-dione involves its interaction with cellular components:

Comparison with Similar Compounds

    5-Hydroxy-7-methoxynaphthalene-1,4-dione: Lacks the chloro group but shares similar chemical properties.

    2-Chloro-1,4-naphthoquinone: Lacks the hydroxyl and methoxy groups but has similar reactivity.

    Juglone (5-hydroxy-1,4-naphthoquinone): Similar structure but without the chloro and methoxy groups.

Uniqueness: 2-Chloro-5-hydroxy-7-methoxynaphthalene-1,4-dione is unique due to the presence of all three functional groups (chloro, hydroxyl, and methoxy) on the naphthoquinone core. This unique combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

95393-67-2

Molecular Formula

C11H7ClO4

Molecular Weight

238.62 g/mol

IUPAC Name

2-chloro-5-hydroxy-7-methoxynaphthalene-1,4-dione

InChI

InChI=1S/C11H7ClO4/c1-16-5-2-6-10(8(13)3-5)9(14)4-7(12)11(6)15/h2-4,13H,1H3

InChI Key

ZOTGXIRMHAPBKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)O)C(=O)C=C(C2=O)Cl

Origin of Product

United States

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